molecular formula C23H29N3O3 B2672648 N-(1-benzylpiperidin-4-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 2034362-44-0

N-(1-benzylpiperidin-4-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide

Cat. No.: B2672648
CAS No.: 2034362-44-0
M. Wt: 395.503
InChI Key: IIKNPBLTAWIILF-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a benzyl group, an oxane moiety, and a pyridine carboxamide group, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl group, the oxane moiety, and finally the pyridine carboxamide group. Common synthetic routes include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of Benzyl Group: The benzyl group is often introduced via a nucleophilic substitution reaction using benzyl halides.

    Oxane Moiety Addition: The oxane group can be added through etherification reactions involving oxane derivatives.

    Pyridine Carboxamide Formation: The final step involves the formation of the pyridine carboxamide group through amide bond formation using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Mechanism of Action

The mechanism by which N-(1-benzylpiperidin-4-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-6-(methoxy)pyridine-3-carboxamide
  • N-(1-benzylpiperidin-4-yl)-6-(ethoxy)pyridine-3-carboxamide
  • N-(1-benzylpiperidin-4-yl)-6-(propoxy)pyridine-3-carboxamide

Uniqueness

N-(1-benzylpiperidin-4-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is unique due to the presence of the oxane moiety, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c27-23(19-6-7-22(24-16-19)29-21-10-14-28-15-11-21)25-20-8-12-26(13-9-20)17-18-4-2-1-3-5-18/h1-7,16,20-21H,8-15,17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKNPBLTAWIILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CN=C(C=C2)OC3CCOCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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